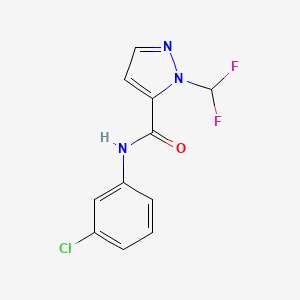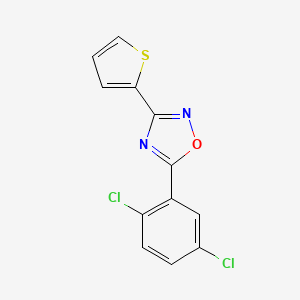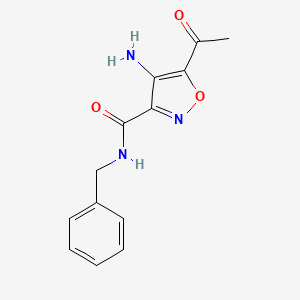
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPI-455 belongs to the class of small molecule inhibitors that target histone methyltransferase enzymes, which play a crucial role in gene expression and epigenetic regulation.
Wirkmechanismus
The mechanism of action of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide involves the inhibition of histone methyltransferase enzymes, which are responsible for the methylation of histone proteins and other non-histone substrates. Histone methylation plays a crucial role in the regulation of gene expression and epigenetic modifications, and aberrant methylation patterns have been associated with various diseases, including cancer, inflammation, and neurodegeneration. N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide binds to the active site of these enzymes and blocks their activity, thereby preventing the methylation of histone and non-histone substrates.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide have been extensively studied in various preclinical models. The compound has been shown to inhibit the growth and metastasis of various cancer types, including breast, prostate, and lung cancer, by suppressing the activity of histone methyltransferase enzymes. In addition, N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has been shown to attenuate inflammation and neurodegeneration by inhibiting the activity of these enzymes. The compound has also been shown to have minimal toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide for lab experiments is its specificity towards histone methyltransferase enzymes, which allows for the selective inhibition of these enzymes without affecting other cellular processes. In addition, the compound has been shown to have minimal toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide is its low yield in the synthesis process, which can limit its availability for large-scale experiments. Moreover, the compound's mechanism of action is still not fully understood, which can hinder its further development.
Zukünftige Richtungen
Despite the promising results obtained from preclinical studies, further research is needed to fully understand the mechanism of action of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide and its potential therapeutic applications. One of the future directions for research is to investigate the efficacy of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide in combination with other anticancer drugs or immunotherapies. In addition, the development of more efficient synthesis methods for N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide can improve its availability for large-scale experiments. Finally, the identification of biomarkers for patient selection and monitoring can facilitate the clinical development of N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide as a potential therapeutic agent.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the activity of several histone methyltransferase enzymes, including EZH2, G9a, and SETD7, which are involved in the regulation of gene expression and epigenetic modifications. Inhibition of these enzymes by N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide has been shown to result in the suppression of tumor growth and metastasis in various cancer models, as well as the attenuation of inflammation and neurodegeneration.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-(difluoromethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClF2N3O/c12-7-2-1-3-8(6-7)16-10(18)9-4-5-15-17(9)11(13)14/h1-6,11H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVMPOLTFDFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=NN2C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(difluoromethyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(4,6-dithiomorpholin-4-yl-1,3,5-triazin-2-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4327243.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B4327245.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide](/img/structure/B4327250.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B4327257.png)
![methyl 4-{[({3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]methyl}benzoate](/img/structure/B4327262.png)

![5-[(1-naphthyloxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327271.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]-4-fluorobenzamide](/img/structure/B4327278.png)
![N-[1-(2,4-dichlorobenzyl)-3-methyl-1H-pyrazol-5-yl]nicotinamide](/img/structure/B4327285.png)
![N-(2-hydroxy-3-methoxypropyl)-4-{[(4-methylphenyl)amino]methyl}benzamide](/img/structure/B4327294.png)
![N-(1-adamantylmethyl)-3-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4327302.png)

![1-(difluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B4327318.png)
![5-(2-ethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4327333.png)